Delta2-头孢地尼酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Delta2-Cefditoren Pivoxil is a broad-spectrum, third-generation, oral cephalosporin antibacterial with enhanced stability against many common β-lactamases . It is used in the treatment of infections caused by bacteria, including some throat and lung infections, bronchitis, tonsillitis, and some skin infections .

Synthesis Analysis

The synthesis process for the cefditoren pivoxil intermediate has the advantages of simplicity in operation, no pollution, and high yield .

Molecular Structure Analysis

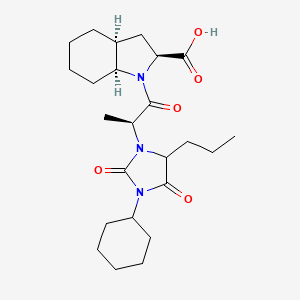

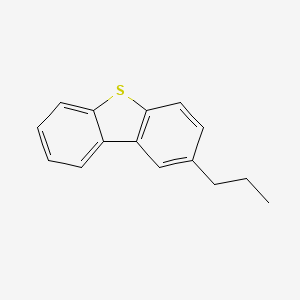

The molecular formula of Delta2-Cefditoren Pivoxil is C25H28N6O7S3, with an average mass of 620.721 Da and a monoisotopic mass of 620.118164 Da .

Chemical Reactions Analysis

Method-B (MBTH) is based on oxidation followed by coupling reaction of cefditoren pivoxil with 3- methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride to form a purple-colored chromogen .

Physical And Chemical Properties Analysis

Cefditoren pivoxil has a molecular formula of CHNOS, an average mass of 620.721 Da, and a monoisotopic mass of 620.118164 Da . It also has a density of 1.6±0.1 g/cm3 .

科学研究应用

Treatment of Pneumonia

Cefditoren pivoxil, the active form of Delta2-Cefditoren Pivoxil, exhibits high antimicrobial activity against Streptococcus pneumoniae . It has been found to have good therapeutic efficacy against acute pneumonia caused by S. pneumoniae . The drug is effective at approved doses in adults and children .

Pharmacokinetics/Pharmacodynamics (PK/PD) Profiles

The PK/PD characteristics of Cefditoren pivoxil have been studied extensively. In a study, it was found that both f AUC 24 /MIC and f C max /MIC were well correlated with bactericidal efficacy .

Treatment of Respiratory Tract Infections

Cefditoren pivoxil is used worldwide to treat various infectious diseases, such as respiratory tract infections . It has a broad spectrum of antibacterial activity against Gram-negative bacteria, including Haemophilus influenzae, Moraxella catarrhalis and Klebsiella pneumoniae .

Treatment of Otitis Media

Otitis media, an infection of the middle ear, can also be treated with Cefditoren pivoxil . Its safety in children is well established .

Treatment of Skin Infections

Cefditoren pivoxil is effective in the treatment of uncomplicated skin infections . It has antibacterial activity against Gram-positive bacteria, including Streptococcus pyogenes and Staphylococcus aureus .

Bioavailability Improvement

Research has been conducted on the absorption and bioavailability of Cefditoren pivoxil in hydrogels . Superporous gastro-retentive tablets of Cefditoren pivoxil were prepared to improve the absorption and bioavailability of this drug .

安全和危害

未来方向

属性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQSNEJXCGJZHO-RLZYKBGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delta2-Cefditoren Pivoxil | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)